molecular formula C12H17Cl2N2O6PS B12604139 S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine CAS No. 870971-32-7

S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine

Cat. No.: B12604139
CAS No.: 870971-32-7
M. Wt: 419.2 g/mol
InChI Key: RJUONRGKXOXNBR-VIFPVBQESA-N
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Description

S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms and a diethoxyphosphoryl group, along with an L-cysteine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 3,5-dichloropyridine with diethyl phosphorochloridate under controlled conditions to introduce the diethoxyphosphoryl group. This intermediate is then reacted with L-cysteine in the presence of a suitable base to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring or the sulfur atom in the L-cysteine moiety.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.

    Industry: It can be used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological systems.

Mechanism of Action

The mechanism of action of S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyphosphoryl group can act as a phosphate mimic, allowing the compound to inhibit or modulate the activity of enzymes that recognize phosphate groups. Additionally, the L-cysteine moiety can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-2-pyridinol: Similar pyridine ring structure but lacks the diethoxyphosphoryl and L-cysteine groups.

    2,5-Dichloro-4,6-dimethylpyridine: Contains chlorine substitutions but different functional groups.

    Triclopyr: A pyridine derivative used as a herbicide, with a different substitution pattern.

Uniqueness

S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine is unique due to its combination of a diethoxyphosphoryl group and an L-cysteine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

870971-32-7

Molecular Formula

C12H17Cl2N2O6PS

Molecular Weight

419.2 g/mol

IUPAC Name

(2R)-2-amino-3-(3,5-dichloro-6-diethoxyphosphoryloxypyridin-2-yl)sulfanylpropanoic acid

InChI

InChI=1S/C12H17Cl2N2O6PS/c1-3-20-23(19,21-4-2)22-10-7(13)5-8(14)11(16-10)24-6-9(15)12(17)18/h5,9H,3-4,6,15H2,1-2H3,(H,17,18)/t9-/m0/s1

InChI Key

RJUONRGKXOXNBR-VIFPVBQESA-N

Isomeric SMILES

CCOP(=O)(OCC)OC1=NC(=C(C=C1Cl)Cl)SC[C@@H](C(=O)O)N

Canonical SMILES

CCOP(=O)(OCC)OC1=NC(=C(C=C1Cl)Cl)SCC(C(=O)O)N

Origin of Product

United States

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